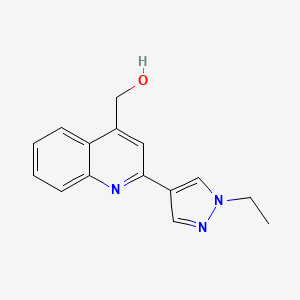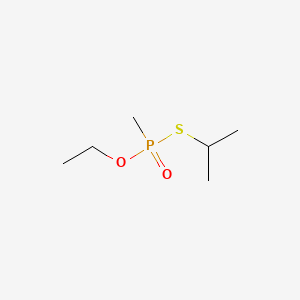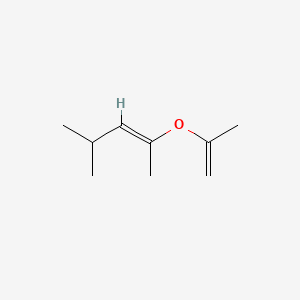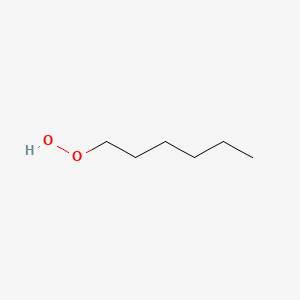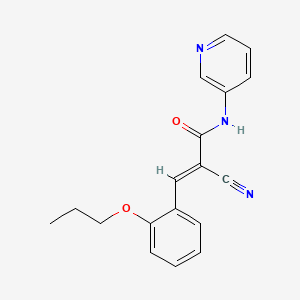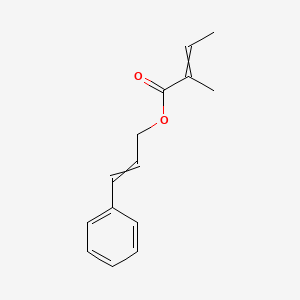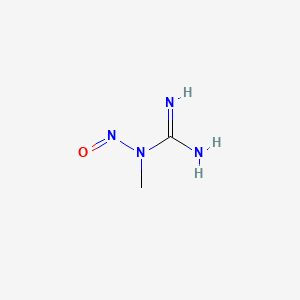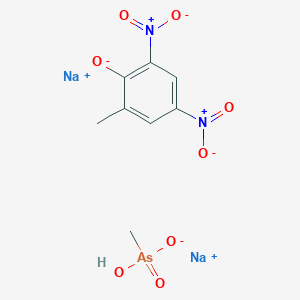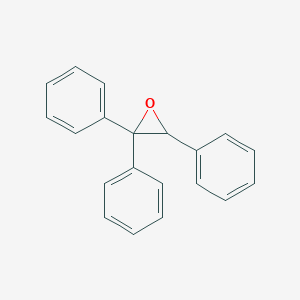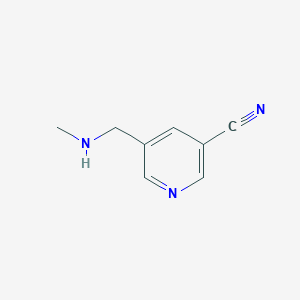
5-((Methylamino)methyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Methylamino)methyl)nicotinonitrile is an organic compound that features a pyridine ring with a nitrile group and a methylamino group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of nicotinonitrile with formaldehyde and methylamine under controlled conditions. The reaction typically proceeds as follows:
- Nicotinonitrile is dissolved in a suitable solvent, such as ethanol.
- Formaldehyde and methylamine are added to the solution.
- The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours.
- The product is then isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-((Methylamino)methyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-((Methylamino)methyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 5-((Methylamino)methyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A precursor to 5-((Methylamino)methyl)nicotinonitrile, featuring a pyridine ring with a nitrile group.
Methylamino derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both a nitrile group and a methylamino group on the pyridine ring. This combination imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
1060802-63-2 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-(methylaminomethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-10-4-8-2-7(3-9)5-11-6-8/h2,5-6,10H,4H2,1H3 |
InChI Key |
GYLRHSGNRNRGJK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CN=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


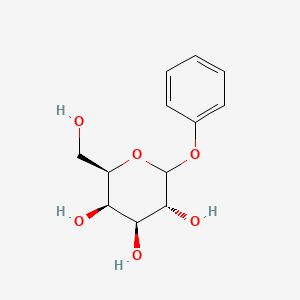
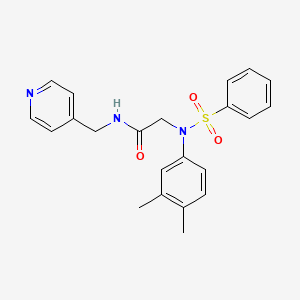
![2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14163083.png)
